1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one
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Overview
Description
1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one is a compound of interest in various fields of chemistry and biology. This compound features a cyclopropyl group, an amino group, and a pentenone structure, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using diazo compounds and carbene intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted cyclopropyl derivatives.
Scientific Research Applications
1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in plant hormone regulation and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular activities .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
(1-Aminocyclopropyl)phosphonic acids: Known for their biological activity and use in medicinal chemistry.
Uniqueness
1-(1-Aminocyclopropyl)-4-methylpent-4-en-1-one is unique due to its combination of a cyclopropyl group, an amino group, and a pentenone structure. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-4-methylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)3-4-8(11)9(10)5-6-9/h1,3-6,10H2,2H3 |
InChI Key |
GAFIDQYPOBNWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=O)C1(CC1)N |
Origin of Product |
United States |
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